methyl 4-(1,3-dioxooctahydro-2H-4,7-epoxyisoindol-2-yl)-1-methyl-1H-pyrazole-5-carboxylate
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Overview
Description
METHYL 4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound with a unique tricyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. Its intricate structure, which includes a pyrazole ring and a tricyclic core, makes it an interesting subject for chemical research and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the tricyclic core through a Diels-Alder reaction, followed by the introduction of the pyrazole ring via cyclization reactions. The final step often includes esterification to form the methyl ester group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for the Diels-Alder reaction and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
METHYL 4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds are employed under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
METHYL 4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which METHYL 4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE exerts its effects is complex and involves multiple molecular targets and pathways. The compound’s tricyclic core and pyrazole ring allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological pathways. This interaction can lead to changes in cellular processes, making it a valuable compound for drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL 5-METHYL-2-PHENYL-2H-1,2,3-TRIAZOLE-4-CARBOXYLATE
- 2-(3,5-DIOXO-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL)ACETIC ACID
- BENZOIC ACID 3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-8-EN-4-YL ESTER
Uniqueness
What sets METHYL 4-(3,5-DIOXO-10-OXA-4-AZATRICYCLO[5.2.1.0~2,6~]DEC-4-YL)-1-METHYL-1H-PYRAZOLE-5-CARBOXYLATE apart from similar compounds is its specific combination of a pyrazole ring and a tricyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H15N3O5 |
---|---|
Molecular Weight |
305.29 g/mol |
IUPAC Name |
methyl 4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)-2-methylpyrazole-3-carboxylate |
InChI |
InChI=1S/C14H15N3O5/c1-16-11(14(20)21-2)6(5-15-16)17-12(18)9-7-3-4-8(22-7)10(9)13(17)19/h5,7-10H,3-4H2,1-2H3 |
InChI Key |
TXBDLQIHDAPXIX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)N2C(=O)C3C4CCC(C3C2=O)O4)C(=O)OC |
Origin of Product |
United States |
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